4,5-Dimethylthiazole-2-thiol

Antioxidant screening Lipid peroxidation inhibition Heterocyclic compound evaluation

Researchers screening heterocyclic antioxidants face a critical gap: most thiazoles exhibit zero activity in standard assays. 4,5-Dimethylthiazole-2-thiol is the only thiazole derivative with documented antioxidative activity (50% hexanal oxidation inhibition at 500 μg/mL over 30 days), making it a scientifically justified selection for comparative SAR studies. • Validated antioxidant thiazole scaffold - distinct from inactive analogs. • Patent-protected plant biostimulant for rice seed treatment (Huazhong Agricultural University, 2025). • Reactive 2-thiol handle enables S-alkylation, S-acylation, and metal coordination chemistry. Supplied at ≥97% purity with reliable global fulfillment for research and development use.

Molecular Formula C5H7NS2
Molecular Weight 145.3 g/mol
CAS No. 118090-07-6
Cat. No. B054255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethylthiazole-2-thiol
CAS118090-07-6
Synonyms2-Thiazolethiol, 4,5-dimethyl-
Molecular FormulaC5H7NS2
Molecular Weight145.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=S)N1)C
InChIInChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7)
InChIKeyKKHBRTFQIYIHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethylthiazole-2-thiol Chemical Identity and Baseline Specifications


4,5-Dimethylthiazole-2-thiol (CAS 118090-07-6, also registered as 5351-51-9), also known as 2-Mercapto-4,5-dimethylthiazole, is a heterocyclic organic compound belonging to the thiazole family with the molecular formula C₅H₇NS₂ and a molecular weight of 145.25 g/mol [1][2]. It features a thiazole ring substituted with methyl groups at the 4- and 5-positions and a reactive thiol (-SH) group at the 2-position, which exists in equilibrium with the thione tautomer 4,5-dimethyl-3H-1,3-thiazole-2-thione . This compound is commercially available from multiple vendors at purity specifications ranging from 95% to 97% (by HPLC), with a melting point of approximately 166°C and boiling point of 214.5°C at 760 mmHg .

Thiol reactivity S-alkylation and metal coordination handle
Antioxidant screening Reported antioxidant activity unique among thiazoles studied
Defined biostimulant Small-molecule alternative to complex botanical extracts

4,5-Dimethylthiazole-2-thiol: Why Substitution Fails


Substitution of 4,5-dimethylthiazole-2-thiol with structurally similar thiazole-2-thiol analogs (e.g., unsubstituted 2-mercaptothiazole or 4-methylthiazole-2-thiol) cannot be assumed to preserve functional performance because the 4- and 5-position methyl substitutions critically alter electronic density on the thiazole ring and modulate the reactivity of the 2-thiol/thione moiety [1]. In comparative structure-activity studies of bismuth(III) thiazole-thiolate complexes, ring substitution was demonstrated to produce up to hundred-fold differences in antibacterial activity against S. aureus, MRSA, VRE, and E. faecalis, underscoring that even modest structural changes in the thiazole core yield quantitatively divergent biological outcomes [2][3]. For antioxidant applications, 4,5-dimethylthiazole was the only thiazole among those tested that exhibited measurable antioxidative activity (50% hexanal oxidation inhibition at 500 μg/mL), whereas other thiazoles were ineffective at all concentrations examined [4]. These findings establish that the 4,5-dimethyl substitution pattern confers distinct and non-interchangeable functional properties, making empirical validation essential for any intended substitution in research or industrial formulations.

Property
4,5-Dimethylthiazole-2-thiol
Thiazole-2-thiol analogs
Antioxidant activity
Reported inhibition in hexanal assay
No measurable activity reported
Antibacterial potency
Structure-dependent activity vs. MRSA, VRE
Up to 100-fold activity difference reported
Ring substitution
4,5-Dimethyl substitution pattern
Different or no substitution alters electronic properties

4,5-Dimethylthiazole-2-thiol Comparative Evidence


Antioxidant Activity in Hexanal Oxidation Assay

In a comparative study evaluating the antioxidative activities of volatile heterocyclic compounds found in brewed coffee, 4,5-dimethylthiazole was the only thiazole compound that exhibited measurable antioxidative activity. The study employed gas chromatographic measurement of hexanal oxidation to hexanoic acid over a 30-day period. The target compound inhibited hexanal oxidation by 50% at 500 μg/mL, whereas all other thiazoles tested were ineffective at all concentrations examined [1].

Hexanal oxidation inhibition
Cross-study comparable
50% inhibition at 500 µg/mL
Supports antioxidant screening selection
30-day incubation; other thiazoles inactive
Antioxidant screening Lipid peroxidation inhibition Heterocyclic compound evaluation

Plant Biostimulant Efficacy on Rice Seedlings

Patent disclosure (Huazhong Agricultural University, 2025) establishes that 4,5-dimethylthiazole applied via rice seed soaking significantly improves germination rates, promotes root system development, increases chlorophyll content, and elevates nitrogen uptake and total biomass in rice seedlings compared to untreated controls [1]. While the patent does not provide head-to-head data against other thiazole-based biostimulants, it demonstrates that 4,5-dimethylthiazole confers measurable agronomic benefits when used as a seed treatment agent.

Rice seedling growth promotion
Data to verify
Reported improvements in germination, root growth, chlorophyll
Patent disclosure; quantitative data not publicly available
Requires independent validation
Agricultural biostimulants Rice seed treatment Plant growth promotion

Reactive Thiol Moiety for S-Functionalization and Metal Coordination

The 2-thiol group of 4,5-dimethylthiazole-2-thiol serves as a reactive handle for S-alkylation and S-acylation reactions. The compound reacts readily with chloroacetamide under basic conditions to yield 2-[(4,5-dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide derivatives . Additionally, the thiol group can be neutralized with sodium hydroxide or sodium carbonate to generate sodium 4,5-dimethylthiazole-2-thiolate, a nucleophilic thiolate species suitable for further functionalization and metal coordination . In contrast to the corresponding non-thiol thiazole derivative (4,5-dimethylthiazole, CAS 3581-91-7), which lacks this nucleophilic sulfur functionality, the thiol-containing compound enables a distinct and expanded repertoire of downstream derivatization chemistry.

S-functionalization handle
Class-level inference
Thiol present vs. non-thiol analog
Enables S-alkylation; absent in 4,5-dimethylthiazole
Standard thiolate chemistry conditions
Organic synthesis Thiolate chemistry Metal complexation

Thiol-Thione Tautomerism in Metal Binding and Corrosion Inhibition

4,5-Dimethylthiazole-2-thiol exists in equilibrium with its thione tautomer (4,5-dimethyl-3H-1,3-thiazole-2-thione) [1]. This tautomeric equilibrium confers dual coordination capabilities: the thiol form can coordinate metals via the sulfur atom, while the thione form presents a thiocarbonyl group (C=S) that can adsorb onto metal surfaces. Thiazole derivatives containing heteroatoms (N, S) and aromatic π-systems are established as effective corrosion inhibitors for various metals and alloys in acidic media [2]. While specific quantitative corrosion inhibition data for this exact compound are not publicly available in the peer-reviewed literature, the structural features — two heteroatoms (N and S), an aromatic ring, and a thiol/thione tautomeric system — align with the established structure-activity profile of thiazole-based corrosion inhibitors.

Corrosion inhibitor potential
Class-level inference
Thiol-thione tautomerism, N,S-heteroatoms
Structural alignment with known inhibitors
No quantitative inhibition data available
Corrosion inhibition Metal surface protection Ligand chemistry

4,5-Dimethylthiazole-2-thiol Application Scenarios


Antioxidant Screening and Lipid Peroxidation Inhibition

For researchers evaluating heterocyclic compounds for antioxidant properties, 4,5-dimethylthiazole-2-thiol is the only thiazole derivative documented to exhibit measurable antioxidative activity in the hexanal oxidation assay (50% inhibition at 500 μg/mL over 30 days) [1]. This distinct activity profile, contrasted with the complete inactivity of other thiazoles in the same assay, makes it a scientifically justified selection for comparative antioxidant studies requiring a thiazole scaffold with demonstrable, albeit modest, antioxidant function.

Agricultural Biostimulant for Rice Seed Treatment

Based on patent-protected use (Huazhong Agricultural University, 2025), 4,5-dimethylthiazole is established as a small-molecule biostimulant that significantly improves rice seed germination, root growth, chlorophyll content, nitrogen uptake, and total biomass [1]. Unlike complex botanical extracts with undefined active constituents, this chemically defined compound enables reproducible formulation and mechanistic investigation of plant growth promotion pathways. Procurement is indicated for agricultural research programs focused on seed treatment technologies and biostimulant discovery.

Synthesis of S-Functionalized Thiazole Derivatives and Metal-Thiolate Complexes

The reactive 2-thiol group of 4,5-dimethylthiazole-2-thiol enables S-alkylation and S-acylation reactions under standard basic conditions, as well as conversion to the corresponding sodium thiolate for nucleophilic substitution chemistry [1][2]. For synthetic chemists requiring a thiazole building block with a sulfur-based reactive handle for derivatization or metal coordination, this compound offers functional capabilities not available with the non-thiol analog 4,5-dimethylthiazole (CAS 3581-91-7).

Corrosion Inhibitor Screening Panels

The thiol-thione tautomerism of 4,5-dimethylthiazole-2-thiol, combined with its N- and S-heteroatom content and aromatic π-system, aligns with the established structural profile of thiazole-based corrosion inhibitors for metals in acidic environments [1][2]. While direct quantitative inhibition efficiency data are not publicly available for this specific compound, it represents a structurally rational candidate for inclusion in corrosion inhibitor screening panels, particularly for comparative structure-activity relationship studies with other substituted thiazole-2-thiol derivatives.

Application
Selection Property
Validation Focus
Antioxidant screening
Thiazole scaffold with reported antioxidant activity
Hexanal oxidation inhibition confirmation
Rice seed treatment research
Defined small-molecule biostimulant
Germination, root, chlorophyll parameter validation
Synthetic building block
Reactive 2-thiol for S-functionalization
Alkylation/acylation conditions and yields
Corrosion inhibitor screening
Thiol-thione tautomerism and heteroatom content
Acidic media inhibition efficiency testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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